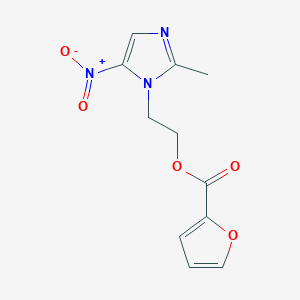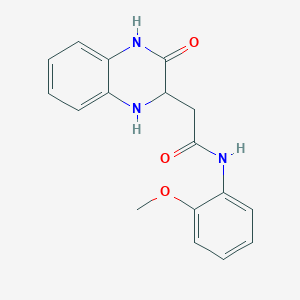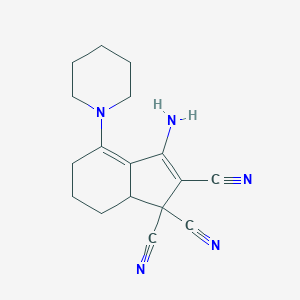
1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione” is a chemical compound with the linear formula C17H16N2O3 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of pyrrolidine-2,5-diones, such as “1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione”, has been reported in the literature. For instance, Rybka et al. synthesized a library of 1,3-disubstituted pyrrolidine-2,5-diones via cyclocondensations of dicarboxylic acids with properly substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines .Molecular Structure Analysis
The molecular structure of “1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also includes a benzyl group and a hydroxyanilino group .Applications De Recherche Scientifique
Organocatalytic Synthesis of Pyrroles
The compound is used in the organocatalytic synthesis of pyrroles . Pyrrole rings are important due to their remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application . The [3 + 2] cycloaddition reaction has emerged as one of the most promising approaches for the organocatalytic synthesis of pyrroles .
Drug Discovery
Pyrrolidine-2,5-dione is a versatile scaffold in drug discovery . It’s used to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
The compound can be synthesized from L-malic acid and benzylamine via a melting reaction, without using any solvent . This is followed by reduction with sodium borohydride-iodine in tetrahydrofuran .
Research and Development
The compound is available for scientific research . It can be used in various experiments and studies to explore its properties and potential applications .
Biological Activity
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates . This is due to the different binding mode to enantioselective proteins .
Mécanisme D'action
Mode of Action
It’s worth noting that the pyrrolidine-2,5-dione scaffold is versatile and can interact with various biological targets . The compound’s interaction with its targets and the resulting changes would need further investigation for a comprehensive understanding.
Biochemical Pathways
Compounds with similar structures, such as pyrrolidine-2,5-diones, have been shown to inhibit carbonic anhydrase isoenzymes, which play crucial roles in several biochemical pathways .
Result of Action
Similar compounds have shown inhibitory activity against certain enzymes, suggesting potential biological activity .
Propriétés
IUPAC Name |
1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16-11-15(19(22)14-9-5-2-6-10-14)17(21)18(16)12-13-7-3-1-4-8-13/h1-10,15,22H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZRDVZHJUQWJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)N(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
308101-38-4 |
Source


|
| Record name | 1-BENZYL-3-(HYDROXYANILINO)-2,5-PYRROLIDINEDIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,3-Dimethylphenyl)-2-[(2,3-dimethylphenyl)imino]-4-{4-nitrophenyl}-2,3-dihydro-1,3-thiazole](/img/structure/B382125.png)

![Methyl 3-nitro-4-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]benzoate](/img/structure/B382127.png)

![Methyl 2-[(2,4,6-trimethylbenzoyl)amino]benzoate](/img/structure/B382129.png)
![Pyrazolo[3,4-b]pyridine, 3,4,6-trimethyl-1-(4-nitrophenyl)-](/img/structure/B382130.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate](/img/structure/B382134.png)
![5,5,5-Trifluoro-4-(([(4-nitrophenyl)sulfonyl]amino)methyl)pentanoic acid](/img/structure/B382138.png)




![Methyl 2-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B382147.png)